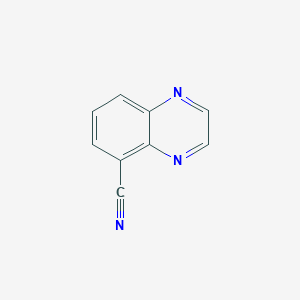

quinoxaline-5-carbonitrile

Übersicht

Beschreibung

quinoxaline-5-carbonitrile: is a heterocyclic compound that contains a quinoxaline ring with a cyano group attached at the fifth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the reaction of o-phenylenediamine with glyoxal to form quinoxaline, which is then treated with cyanogen bromide to yield quinoxaline-5-carbonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Electron-Withdrawing Effects of the Carbonitrile Group

The nitrile (-CN) group at position 5 significantly influences electronic properties and reactivity:

-

SAR Studies : Electron-withdrawing groups (EWGs) like -CN at position 5 reduce activity in certain anticancer analogs, whereas electron-donating groups (EDGs) enhance binding affinity .

-

Substituent Positioning :

Biological Interactions via Hydrogen Bonding

Quinoxaline-5-carbonitrile derivatives exhibit distinct interactions in molecular docking studies:

| Compound | Target Protein | Interaction Type | Binding Affinity (kcal/mol) | Source |

|---|---|---|---|---|

| 15 | Insecticidal target | H-bond (CN–Trp143) | -10.54 | |

| 16 | Same | H-bond (C=O–Trp143) | -8.42 | |

| 27 | Same | Dual H-bonds (NH–Cys187/188) | Not reported |

These interactions highlight the dual role of the carbonitrile group in stabilizing ligand-receptor complexes through both electronic and steric effects.

Comparative Reactivity in Heterocyclic Systems

This compound’s reactivity diverges from non-cyano analogs:

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Quinoxaline-5-carbonitrile features a quinoxaline ring with a cyano group at the fifth position. The synthesis typically involves the reaction of o-phenylenediamine with glyoxal, followed by treatment with cyanogen bromide. This method allows for the efficient production of quinoxaline derivatives, which can be further modified to enhance their biological activity and industrial applicability .

Medicinal Chemistry

This compound and its derivatives exhibit a broad spectrum of pharmacological activities:

- Anticancer Activity : Numerous studies have identified quinoxaline derivatives as potent inhibitors of cancer cell proliferation. For instance, certain derivatives have demonstrated selective inhibition against various cancer cell lines, including HCT116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) . A notable compound derived from this compound showed significant activity against these cell lines, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Properties : Quinoxaline derivatives have been shown to possess antimicrobial activity against a range of pathogens, including bacteria and fungi. For example, certain compounds have been tested against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .

- Antiviral Activity : Recent research highlights the antiviral properties of quinoxaline derivatives against viruses such as HIV and coxsackievirus B5. These compounds can inhibit viral replication by targeting specific viral enzymes or processes involved in the virus's lifecycle .

Biological Research

The biological implications of this compound extend beyond direct therapeutic applications:

- Enzyme Inhibition : Quinoxaline derivatives often act as enzyme inhibitors, impacting pathways crucial for cell survival and replication. For instance, they can inhibit topoisomerases and kinases involved in DNA replication and cellular signaling .

- Neuroprotective Effects : Some studies have indicated that certain quinoxaline derivatives may provide neuroprotective benefits, making them candidates for treating neurodegenerative diseases .

Industrial Applications

This compound is not only significant in medicinal chemistry but also finds applications in various industrial sectors:

- Dyes and Pigments : The compound is utilized in synthesizing dyes and pigments due to its structural properties that allow for vibrant coloration .

- Organic Electronics : Quinoxaline derivatives are explored for use in organic electronic devices due to their semiconducting properties. They are being developed for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Anticancer Activity

A series of quinoxaline derivatives were synthesized and evaluated for their anticancer properties against different tumor cell lines. The study found that specific modifications to the quinoxaline structure significantly enhanced cytotoxicity, suggesting a promising direction for future drug development .

Case Study 2: Antiviral Activity

In a systematic review focusing on antiviral activity, several new quinoxaline derivatives were identified as effective against coxsackievirus B5. These compounds demonstrated low cytotoxicity while effectively inhibiting viral replication at nanomolar concentrations, highlighting their potential as therapeutic agents against viral infections .

Wirkmechanismus

The mechanism of action of quinoxaline-5-carbonitrile and its derivatives varies depending on the specific application. In antimicrobial and antitumor activities, the compound often targets DNA and enzymes involved in cell replication and repair. It can intercalate into DNA, causing strand breaks and inhibiting replication. Additionally, it may inhibit key enzymes such as topoisomerases and kinases, disrupting cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Quinoxaline: The parent compound without the cyano group.

Quinoxaline N-oxides: Oxidized derivatives with enhanced biological activity.

5-Aminoquinoxaline: The reduced form of quinoxaline-5-carbonitrile.

Uniqueness: this compound is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. The cyano group can participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis. Additionally, the cyano group enhances the compound’s ability to interact with biological targets, contributing to its potential as a therapeutic agent .

Biologische Aktivität

Quinoxaline-5-carbonitrile is a nitrogen-containing heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its diverse pharmacological properties, focusing on anticancer, antimicrobial, and neuroprotective activities, supported by data tables and case studies.

Chemical Structure and Synthesis

Quinoxaline derivatives, including this compound, have garnered attention for their structural versatility and potential therapeutic applications. The basic structure consists of a fused benzene and pyrazine ring, which can be modified to enhance biological activity. Recent synthetic methodologies have enabled the development of various analogs with improved efficacy against specific targets.

Anticancer Activity

This compound exhibits notable anticancer properties, as evidenced by several studies assessing its effects on various cancer cell lines.

Case Study: Anticancer Efficacy

A comprehensive screening of quinoxaline derivatives revealed that this compound demonstrated significant growth inhibition across multiple cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 4.4 | Moderate |

| This compound | HCT116 (Colon) | 4.4 | Moderate |

| This compound | A549 (Lung) | 46.6 | Moderate |

The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influenced potency, with electron-donating groups enhancing activity while electron-withdrawing groups reduced it .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens, including bacteria and fungi.

Antitubercular Activity

In vitro studies demonstrated that quinoxaline derivatives exhibited varying degrees of activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for selected compounds are summarized below:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 15.625 | Moderate to Good |

| N-benzyl-quinoxaline | 3.91 | Superior Activity |

These findings suggest that quinoxaline derivatives could serve as potential candidates for developing new antitubercular agents .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of quinoxaline derivatives in mitigating drug-induced ototoxicity.

Case Study: Ototoxicity Protection

A study screened a library of quinoxaline derivatives for their ability to protect against aminoglycoside-induced hair cell damage in zebrafish models. Quinoxaline-5-carboxylic acid (Qx28), a derivative closely related to this compound, exhibited approximately 50% more protection against hair cell loss compared to the parent compound. The mechanism involved modulation of the NF-κB signaling pathway, indicating a promising avenue for further exploration in auditory health .

Eigenschaften

IUPAC Name |

quinoxaline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZUFBQNUNLUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342447 | |

| Record name | 5-Quinoxalinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77130-32-6 | |

| Record name | 5-Quinoxalinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.